

# An In-depth Technical Guide to R406: A SYK Inhibitor

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Compound of Interest		
Compound Name:	R-4066	
Cat. No.:	B15550620	Get Quote

Clarification of **R-4066** vs. R406: It is imperative to clarify a common point of confusion between two distinct chemical entities: **R-4066** and R406. Initial searches for "**R-4066**" identify an opioid analgesic, a derivative of norpipanone. However, the request for a technical guide on a SYK (Spleen Tyrosine Kinase) inhibitor and its associated signaling pathways pertains to R406, the active metabolite of the approved drug Fostamatinib. This guide will focus exclusively on R406 to align with the core scientific requirements of the query.

## **Introduction to R406**

R406, also known as Tamatinib, is a potent and orally available inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] It is the active metabolite of the prodrug Fostamatinib, which is converted to R406 in the intestine by alkaline phosphatase.[3][4] R406 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the SYK kinase domain.[2][5] This inhibition prevents the downstream signaling cascades initiated by SYK, which are crucial in the activation of various immune cells. Consequently, R406 has been investigated for its therapeutic potential in a range of autoimmune and inflammatory diseases, as well as certain B-cell malignancies.[1][6]

## **Chemical Structure and Properties**

The chemical and physical properties of R406 are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.

Table 1: Chemical Identifiers for R406



Identifier	Value
IUPAC Name	6-((5-fluoro-2-((3,4,5- trimethoxyphenyl)amino)pyrimidin-4- yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1] [6]oxazin-3(4H)-one[7]
CAS Number	841290-80-0 (free base)[7]
Molecular Formula	C22H23FN6O5[7]
SMILES	O=C1NC2=NC(NC3=NC(NC4=CC(OC)=C(OC) C(OC)=C4)=NC=C3F)=CC=C2OC1(C)C[7]
InChI Key	NHHQJBCNYHBUSI-UHFFFAOYSA-N[7]

Table 2: Physicochemical Properties of R406

Property	Value
Molecular Weight	470.45 g/mol [8]
Solubility	Soluble in DMSO (>10 mM), sparingly soluble in water.[9]
рКа	Data not readily available in cited literature.

Table 3: Pharmacokinetic Properties of R406 (from human studies)



Parameter	Value
Bioavailability (Oral)	Fostamatinib (prodrug) is rapidly converted to R406. The absolute bioavailability of R406 after oral administration of fostamatinib is approximately 55%.[10]
Tmax (Time to Peak Plasma Concentration)	1-2 hours[11]
Terminal Half-life (t1/2)	12-21 hours[11]
Metabolism	Primarily metabolized by CYP3A4 and UGT1A9.
Excretion	Predominantly excreted in feces.[12]

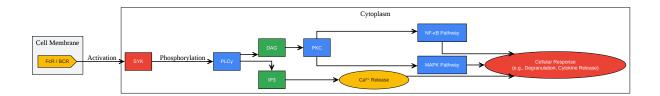
## **Mechanism of Action and Signaling Pathways**

R406 exerts its effects by inhibiting SYK, a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][6] Upon receptor engagement, SYK is recruited and activated, initiating a cascade of downstream signaling events that lead to cellular activation, proliferation, and the release of inflammatory mediators.

By competitively blocking the ATP-binding site of SYK, R406 effectively halts these processes. [5] The inhibition of SYK by R406 has been shown to attenuate the activation of downstream signaling molecules such as phospholipase Cy (PLCy), linker for activation of T cells (LAT), and B-cell linker protein (BLNK), as well as the activation of MAPK and NF-κB signaling pathways. [2][13][14]

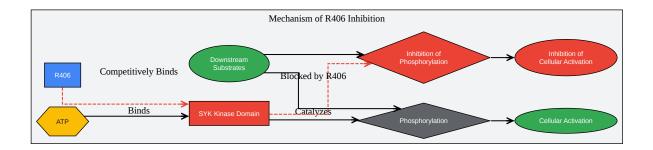
Below are Graphviz diagrams illustrating the SYK signaling pathway and the mechanism of its inhibition by R406.





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Caption: Simplified SYK signaling pathway initiated by Fc or B-cell receptor activation.



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Caption: Workflow illustrating R406's competitive inhibition of ATP binding to SYK.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of R406.



#### SYK Kinase Activity Assay (In Vitro)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of R406 against SYK kinase.
- Methodology:
  - Recombinant human SYK enzyme is incubated with a specific peptide substrate (e.g., a biotinylated peptide derived from a known SYK substrate) and ATP in a kinase reaction buffer.
  - R406 is added at varying concentrations to the reaction mixture.
  - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
  - The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [y-32P]ATP.
  - The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the R406 concentration and fitting the data to a sigmoidal dose-response curve.[8][15]

#### Cell-Based Degranulation Assay (e.g., in Mast Cells)

- Objective: To assess the functional effect of R406 on Fc receptor-mediated cellular responses.
- Methodology:
  - A mast cell line (e.g., human cultured mast cells or rat basophilic leukemia cells) is sensitized with IgE.
  - The sensitized cells are pre-incubated with various concentrations of R406 or a vehicle control (e.g., DMSO).
  - Degranulation is triggered by cross-linking the IgE receptors with an anti-IgE antibody.



- The release of granular contents, such as β-hexosaminidase or histamine, into the supernatant is quantified using a colorimetric assay or ELISA, respectively.
- The EC50 (half-maximal effective concentration) for the inhibition of degranulation is determined from the dose-response curve.[2][9]

Western Blot Analysis of SYK Pathway Phosphorylation

- Objective: To investigate the effect of R406 on the phosphorylation status of SYK and its downstream targets.
- Methodology:
  - Immune cells (e.g., B-cells or macrophages) are pre-treated with R406 or a vehicle control.
  - The cells are stimulated to activate the SYK pathway (e.g., with anti-IgM for B-cells or immune complexes for macrophages).
  - Cell lysates are prepared, and proteins are separated by SDS-PAGE.
  - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
  - The membrane is probed with primary antibodies specific for the phosphorylated forms of SYK, PLCy, ERK, etc., as well as with antibodies for the total protein levels as loading controls.
  - The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
  - The resulting bands are visualized and quantified using an imaging system.[13][14]

## **Clinical Development and Applications**

Fostamatinib, the prodrug of R406, is approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment.[3][16] In ITP, autoantibodies lead to the destruction of platelets by phagocytic cells



via Fc receptor-mediated signaling, a process in which SYK is a key player. By inhibiting SYK, R406 reduces this antibody-mediated platelet destruction.[4][6]

Clinical trials have demonstrated the efficacy of fostamatinib in increasing platelet counts in patients with ITP.[16] The most common adverse events observed in clinical trials include diarrhea, hypertension, and nausea.[16] The hypertensive effect is thought to be an off-target effect, potentially related to the inhibition of other kinases such as KDR.[17]

The therapeutic potential of R406 and fostamatinib has also been explored in other conditions, including rheumatoid arthritis and certain types of lymphoma, where SYK-mediated signaling is implicated in the pathophysiology.[1][6]

### Conclusion

R406 is a well-characterized, potent inhibitor of SYK with a clear mechanism of action. As the active metabolite of the clinically approved drug fostamatinib, it represents a significant therapeutic agent for the treatment of chronic ITP. The extensive preclinical and clinical research on R406 has provided a deep understanding of its chemical properties, biological functions, and clinical utility. This technical guide serves as a comprehensive resource for researchers and clinicians interested in the science and application of this important molecule.

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